molecular formula C10H12O3 B129441 Coniferyl alcohol CAS No. 32811-40-8

Coniferyl alcohol

Cat. No. B129441
CAS RN: 32811-40-8
M. Wt: 180.20 g/mol
InChI Key: JMFRWRFFLBVWSI-NSCUHMNNSA-N
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Description

Coniferyl alcohol is an organic compound with the chemical formula HO(CH₃O)C₆H₃CH=CHCH₂OH. It is a colorless or white solid and is one of the monolignols, produced via the phenylpropanoid biochemical pathway. This compound is a key intermediate in the biosynthesis of lignin and lignans, which are essential components of plant cell walls . It is found in both gymnosperm and angiosperm plants and plays a crucial role in the structural integrity and defense mechanisms of plants .

Biochemical Analysis

Biochemical Properties

Coniferyl alcohol is involved in various biochemical reactions, primarily in the biosynthesis of lignin. It interacts with enzymes such as laccases and peroxidases, which catalyze its polymerization into lignin . Additionally, this compound is a substrate for dirigent proteins that direct the stereoselective biosynthesis of lignans . These interactions are essential for the structural integrity and defense mechanisms of plants.

Cellular Effects

This compound influences various cellular processes, including cell wall formation and defense responses. It affects cell signaling pathways by acting as a signal molecule that triggers the proteolysis of enzymes like L-phenylalanine ammonia-lyase, which is involved in the lignin biosynthetic pathway . This regulation ensures the proper expression levels of lignin biosynthetic genes, impacting gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins involved in lignin biosynthesis. It undergoes a series of aromatic hydroxylations, O-methylations, and side-chain reductions to form lignin monomers . The polymerization of this compound is facilitated by laccases and peroxidases, which oxidatively polymerize it in the apoplastic space . This process is crucial for the formation of lignin, which provides structural support and defense against pathogens.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by environmental factors such as light and temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of lignin biosynthesis and plant defense mechanisms . The stability of this compound is essential for its effective use in biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at low doses, this compound can promote the synthesis of lignans and other beneficial compounds . At high doses, it may exhibit toxic or adverse effects, including inhibition of cell growth and metabolic disturbances . Understanding the dosage effects is crucial for its safe and effective application in research.

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, where it is synthesized from coniferyl aldehyde by the action of dehydrogenase enzymes . It serves as a precursor for the biosynthesis of various lignans and coumarins . The metabolic pathways involving this compound are essential for the production of lignin and other phenolic compounds that play significant roles in plant physiology and defense.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported as free monolignols or in glucoside forms such as coniferin . The transport of this compound is ATP-dependent and involves specific transporters and binding proteins . This distribution is crucial for its localization and accumulation in the cell wall, where it participates in lignin polymerization.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in lignin biosynthesis . It can also be stored in the vacuole in its glucoside form, coniferin, which is later hydrolyzed to release this compound for lignin formation . The subcellular localization of this compound is essential for its activity and function in plant cells.

properties

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol
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InChI

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+
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InChI Key

JMFRWRFFLBVWSI-NSCUHMNNSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)O
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Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O
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Molecular Formula

C10H12O3
Record name coniferyl alcohol
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DSSTOX Substance ID

DTXSID50186489
Record name (E)-Coniferyl alcohol
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Molecular Weight

180.20 g/mol
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Physical Description

Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid
Record name Coniferyl alcohol
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Vapor Pressure

0.0000088 [mmHg]
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CAS RN

32811-40-8, 458-35-5
Record name trans-Coniferyl alcohol
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Record name Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy-
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Record name 4-hydroxy-3-methoxycinnamylic alcohol
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Record name 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol
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Record name CONIFERYL ALCOHOL
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Melting Point

74 °C
Record name Coniferyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of coniferyl alcohol?

A1: this compound has the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound is often analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis spectroscopy. [, , , , , , , ]

Q3: Can Raman spectroscopy be used to detect this compound structures in wood pulp?

A3: Yes, Raman spectroscopy can identify this compound structures in lignin within wood pulp, even after bleaching or sulfonation treatments. The technique is particularly sensitive to the α, β C=C bond of this compound, represented by a band at approximately 1654 cm-1 in the Raman spectrum. [, ]

Q4: What role do enzymes like laccases and peroxidases play in this compound reactions?

A4: Laccases and peroxidases are enzymes capable of catalyzing the oxidation of this compound. This oxidation leads to the formation of phenoxy radicals, which can then undergo various coupling reactions to form dimers and polymers. [, , , , , , , ]

Q5: What is the significance of this compound in lignin biosynthesis?

A5: this compound is a primary monolignol, serving as a crucial building block for lignin, a complex polymer found in the cell walls of plants, providing structural support and rigidity. [, , , , , , ]

Q6: How does the pH of the reaction environment affect this compound oxidation?

A6: The pH significantly influences this compound oxidation. For instance, laccase from Norway spruce shows optimal activity for this compound oxidation in an acidic environment (pH 3.8-4.2). [] Conversely, other laccases, such as those from Trametes versicolor, exhibit optimal activity at a slightly acidic pH (pH 6.6). []

Q7: How do dirigent proteins (DPs) influence this compound radical coupling?

A7: Dirigent proteins exert control over the stereoselectivity of this compound radical coupling reactions, guiding the formation of specific stereoisomers. For example, the (+)-pinoresinol forming dirigent protein (DP) selectively promotes the formation of (+)-pinoresinol from this compound radicals. [, , ]

Q8: What is the evidence suggesting that this compound radicals, rather than the non-radical form, are the true substrates for dirigent proteins?

A8: Kinetic studies demonstrate a strong dependence of the enantiomeric excess of (+)-pinoresinol, formed through this compound radical coupling, on both the concentration of the (+)-pinoresinol forming DP and the rate of this compound oxidation. This relationship suggests that the DP interacts with and binds to the transient this compound radical rather than the non-radical this compound. []

Q9: Can cyclodextrins (CDs) influence the enzymatic polymerization of this compound?

A9: Yes, cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, can interact with this compound and its oxidation products, influencing the course of enzymatic polymerization. For instance, β-cyclodextrin (βCD) can selectively interact with specific lignan products, preventing their further oxidation by laccase and leading to an enrichment of pinoresinol in the reaction mixture. [, ]

Q10: What are the implications of ferulate-coniferyl alcohol cross-coupling in plant cell walls?

A10: The cross-coupling of ferulate and this compound in plant cell walls, particularly in grasses like maize, is suggested to play a role in the initiation and progression of lignification. These cross-coupling products, formed via radical reactions, can act as nucleation sites for further lignin polymerization, contributing to the complex structure and properties of the cell wall. [, ]

Q11: How does the presence of this compound affect the properties of wood?

A11: The presence of this compound, particularly its concentration and distribution within wood, influences properties such as strength, flexibility, and susceptibility to degradation. For example, a higher concentration of this compound and coniferaldehyde in the P/S I region of spruce fiber cell walls makes this region more susceptible to sulfonation during chemimechanical pulping. []

Q12: How do this compound levels change during thermomechanical pulping?

A12: Thermomechanical pulping (TMP), a process used to make wood pulp, leads to a reduction in this compound and coniferaldehyde residues compared to untreated wood. This reduction has been observed to be approximately 24% and 28% for this compound and coniferaldehyde, respectively, in spruce wood subjected to TMP. []

Q13: How is computational chemistry used to study this compound and its reactions?

A13: Computational chemistry techniques, such as density functional theory (DFT) calculations, are employed to investigate the energetics, mechanisms, and kinetics of this compound reactions, including its oxidation and radical coupling processes. These calculations provide valuable insights into the reactivity and stability of different this compound species and the factors influencing lignin formation. []

Q14: What insights have been gained from NMR calculations on this compound and its dimers?

A14: NMR chemical shift calculations, particularly those employing a multistandard approach, have demonstrated good agreement with experimental data for this compound and its dimers. These calculations provide valuable information for the structural characterization of lignin model compounds and for understanding the different linkages present in lignin polymers. []

Q15: How does the structure of this compound contribute to its reactivity?

A15: The presence of phenolic hydroxyl groups, a conjugated double bond system, and a methoxy substituent on the aromatic ring all contribute to this compound's reactivity in enzymatic oxidation and radical coupling reactions, ultimately influencing its role in lignin biosynthesis. [, , , , , ]

Q16: Have any this compound analogues been synthesized and studied for their biological activity?

A16: Yes, several this compound analogues, such as acyl and benzyl derivatives, have been synthesized and evaluated for their antimycobacterial activity. Some of these derivatives have shown greater potency against Mycobacterium tuberculosis than this compound itself. []

Q17: What factors can affect the stability of this compound in solution?

A18: this compound can undergo degradation under acidic conditions or in the presence of oxidizing agents. Its stability can also be affected by factors like temperature, light exposure, and the presence of certain enzymes. [, , ]

Q18: What analytical methods are used to study this compound and its derivatives in plant materials?

A19: Techniques like GC-MS, HPLC, and pyrolysis-gas chromatography (Py-GC) are frequently employed to identify and quantify this compound and its derivatives in complex plant matrices. [, , , , ]

Q19: Can capillary zone electrophoresis (CZE) be used to analyze this compound oxidation products?

A20: Yes, capillary zone electrophoresis (CZE) offers a rapid and efficient method for the quantitative determination of dimers resulting from the peroxidase-catalyzed oxidation of this compound. This technique allows for the direct analysis of reaction mixtures without requiring extraction or derivatization steps. []

Q20: Is this compound biodegradable under anaerobic conditions?

A21: Yes, research has shown that this compound can be completely degraded under anaerobic conditions by methanogenic consortia. This degradation process ultimately leads to the formation of carbon dioxide and methane. []

Q21: Is this compound found in the environment as a result of human activities?

A22: Yes, this compound has been detected in smoke produced from the burning of newsprint, suggesting its release into the environment as a result of human activities such as paper manufacturing and waste incineration. []

Q22: What are some of the key milestones in the research of this compound and lignin biosynthesis?

A23: Significant advancements in our understanding of this compound and its role in lignin biosynthesis include the identification of this compound as a lignin precursor, the discovery of enzymes involved in its biosynthesis and polymerization (such as laccases, peroxidases, and dirigent proteins), and the development of analytical techniques for characterizing lignin and its model compounds. [, , , , , , , , , , , , , , , , , , , ]

Q23: How does the study of this compound bridge different scientific disciplines?

A24: The study of this compound brings together researchers from various fields, including plant biology, biochemistry, organic chemistry, analytical chemistry, and materials science. This interdisciplinary collaboration is essential for advancing our understanding of lignin biosynthesis, exploring the potential applications of this compound and its derivatives, and developing sustainable technologies for biofuel production and biomaterial engineering. [, , , , , , , , , , , , , , , , , ]

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